N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Overview
Description
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide is a chemical compound with the molecular formula C15H14IN3O. It is known for its unique structure, which includes an iodine atom and a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 3-aminophenylacetaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-iodobenzohydrazide
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-bromobenzohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide stands out due to its specific substitution pattern and the presence of an iodine atom, which imparts unique chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethylideneamino]-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O/c1-10(11-5-4-6-12(17)9-11)18-19-15(20)13-7-2-3-8-14(13)16/h2-9H,17H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXEDPLRLYSDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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